1-Aminoisoquinoline-7-carbonitrile
Overview
Description
1-Aminoisoquinoline-7-carbonitrile is a chemical compound with the molecular formula C10H7N3 . It is a structurally diverse substituted derivative of 1-aminoisoquinoline .
Synthesis Analysis
The synthesis of 1-Aminoisoquinoline derivatives has been developed through a copper-catalyzed one-pot three-component coupling reaction . Another method involves the Rhodium(III)-catalyzed oxidative coupling of N-aryl and N-alkyl benzamidines with alkynes .Molecular Structure Analysis
The molecular structure of 1-Aminoisoquinoline-7-carbonitrile consists of a benzene ring fused with a pyridine ring, with an amino group at the 1-position and a carbonitrile group at the 7-position .Chemical Reactions Analysis
1-Aminoisoquinoline derivatives have been used in the construction of room-temperature phosphorescence (RTP) materials. By doping the 1-aminoisoquinolines into benzophenone (BP), a series of RTP systems with tunable lifetime luminescence can be realized .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Aminoisoquinoline-7-carbonitrile include a molecular weight of 144.17 g/mol and a molecular formula of C9H8N2 .Future Directions
properties
IUPAC Name |
1-aminoisoquinoline-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-5H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNOIFCVHBOKDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627436 | |
Record name | 1-Aminoisoquinoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminoisoquinoline-7-carbonitrile | |
CAS RN |
215454-25-4 | |
Record name | 1-Aminoisoquinoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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